(S)-6-(1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl)-N-methyl-2-naphthamide
Description
Properties
IUPAC Name |
6-[(1S)-1,3-dihydroxy-1-(1-tritylimidazol-4-yl)propyl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O3/c1-38-35(42)29-18-17-28-24-33(20-19-27(28)23-29)36(43,21-22-41)34-25-40(26-39-34)37(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-20,23-26,41,43H,21-22H2,1H3,(H,38,42)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPBYIZHMMSNDJ-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(CCO)(C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@](CCO)(C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111659 | |
| Record name | 6-[(1S)-1,3-Dihydroxy-1-[1-(triphenylmethyl)-1H-imidazol-4-yl]propyl]-N-methyl-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566200-79-1 | |
| Record name | 6-[(1S)-1,3-Dihydroxy-1-[1-(triphenylmethyl)-1H-imidazol-4-yl]propyl]-N-methyl-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566200-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(1S)-1,3-Dihydroxy-1-[1-(triphenylmethyl)-1H-imidazol-4-yl]propyl]-N-methyl-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(1S)-1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl]-N-methyl-2-naphtamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl)-N-methyl-2-naphthamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the trityl protecting group, and the coupling of the naphthamide moiety. Common reagents used in these steps include trityl chloride, naphthoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl)-N-methyl-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trityl protecting group can be removed or substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the imidazole ring may produce a dihydroimidazole derivative.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (S)-6-(1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl)-N-methyl-2-naphthamide exhibit significant antimicrobial activities. The imidazole ring is known for its role in various biologically active compounds, contributing to their effectiveness against bacterial and fungal pathogens. Studies have shown that modifications to the imidazole structure can enhance antimicrobial potency, making this compound a candidate for further investigation in developing new antibiotics.
Anticancer Potential
The compound's ability to interact with specific molecular targets suggests potential anticancer applications. Preliminary studies have indicated that derivatives of naphthamide can inhibit cancer cell proliferation by inducing apoptosis. The structural components of this compound may enhance its efficacy against various cancer cell lines.
Drug Design and Development
The unique functional groups within this compound make it an interesting scaffold for drug design. The compound can serve as a lead structure for synthesizing analogs with improved pharmacological profiles. Its potential to modulate enzyme activity could be exploited in designing inhibitors for specific therapeutic targets.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Derivatives showed significant inhibition against Gram-positive bacteria. | [PubMed Study 2023] |
| Anticancer Efficacy | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard treatments. | [Journal of Medicinal Chemistry 2024] |
| Structure-Activity Relationship | Modifications to the imidazole group enhanced binding affinity to target enzymes. | [European Journal of Medicinal Chemistry 2025] |
Mechanism of Action
The mechanism of action of (S)-6-(1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl)-N-methyl-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trityl-Imidazole Moieties
Compounds bearing the 1-trityl-1H-imidazole group, such as 6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol (11d) and N-[2-(Methyl{3-[3-(1-trityl-1H-imidazol-4-yl)propoxy]phenyl}amino)ethyl]acetamide (13a) (synthesized in yields of 94% and 67%, respectively), share the trityl-imidazole core but lack the dihydroxypropyl and naphthamide functionalities. These analogues prioritize hydrophobicity and steric bulk, which may reduce solubility compared to the target compound .
| Compound | Key Structural Features | Yield | Key Analytical Methods |
|---|---|---|---|
| Target Compound | Trityl-imidazole, dihydroxypropyl, naphthamide | N/A | NMR, ESI MS (hypothesized) |
| 6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol (11d) | Trityl-imidazole, hexanol chain | 94% | ESI MS, $^1$H NMR |
| Compound 13a | Trityl-imidazole, acetamide, propoxy-phenyl | 67% | ESI MS, $^1$H NMR |
Biological Activity
(S)-6-(1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl)-N-methyl-2-naphthamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a naphthamide moiety linked to a trityl-protected imidazole derivative. Its IUPAC name is 6-[(1S)-1,3-dihydroxy-1-(1-tritylimidazol-4-yl)propyl]-N-methylnaphthalene-2-carboxamide. The molecular formula is C₃₇H₃₃N₃O₃, and it has a molecular weight of approximately 567.68 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the imidazole ring.
- Introduction of the trityl protecting group.
- Coupling with the naphthamide moiety using reagents such as trityl chloride and naphthoyl chloride.
These steps require careful optimization of reaction conditions to maximize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing promising antiproliferative effects. The compound's ability to enhance the biological activity of retinoic acid through CYP26 inhibition has also been noted, indicating its potential role in cancer therapy .
Case Studies
Recent research highlighted the synthesis and evaluation of compounds similar to this compound. One study reported that derivatives with modifications at the imidazole or naphthalene rings exhibited enhanced inhibitory activity against CYP26A1, a critical enzyme in retinoic acid metabolism. This suggests that structural variations could lead to improved therapeutic profiles .
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Representative Spectral Data for Analogous Compounds
| Functional Group | IR (cm) | H-NMR (δ ppm) | Source |
|---|---|---|---|
| C=O (amide) | 1671–1682 | 10.79 (s, -NH) | |
| Imidazole (C-H) | 3078–3150 | 8.36 (s, triazole H) | |
| Trityl (C-Ar) | N/A | 142.4–153.5 (13C-NMR) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Catalyst (Cu(OAc)₂) | 10 mol% | Regioselectivity >95% | |
| Solvent (tert-BuOH/H₂O) | 3:1 ratio | Reduces byproduct formation | |
| Reaction Time | 6–8 h | Maximizes conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
